

Application Notes and Protocols: Establishing Patient-Derived Myotube Cultures for Casimersen Studies

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Compound of Interest

Compound Name: Casimersen

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a protein critical for maintaining the structural integrity of muscle fibers.[2][3] The absence of dystrophin leads to muscle cell weakness and eventual degeneration.[2]

Casimersen, marketed as Amondys 45™, is an antisense oligonucleotide therapy developed by Sarepta Therapeutics.[2][4] It received accelerated approval from the U.S. Food and Drug Administration (FDA) for treating DMD patients with genetic mutations amenable to exon 45 skipping.[4][5] This therapeutic approach is relevant for approximately 8% of the DMD patient population.[5][6]

Casimersen is a phosphorodiamidate morpholino oligomer (PMO) designed to bind to exon 45 of the dystrophin pre-messenger RNA (pre-mRNA).[7][8] This binding action causes the splicing machinery to "skip" over exon 45 during mRNA processing.[1][8] For patients with specific out-of-frame deletions, this exclusion restores the mRNA reading frame, enabling the production of an internally truncated but partially functional dystrophin protein.[7][9] Clinical trials have demonstrated that **Casimersen** treatment leads to a statistically significant increase

in dystrophin production in the skeletal muscle of treated patients compared to a placebo.[10]
[11][12]

This application note provides a comprehensive set of protocols for establishing patient-derived myotube cultures and using them as a robust in vitro platform to evaluate the molecular efficacy of **Casimersen**. This model allows for the direct assessment of exon skipping and dystrophin protein restoration in a patient-specific context before advancing to more complex preclinical or clinical studies.

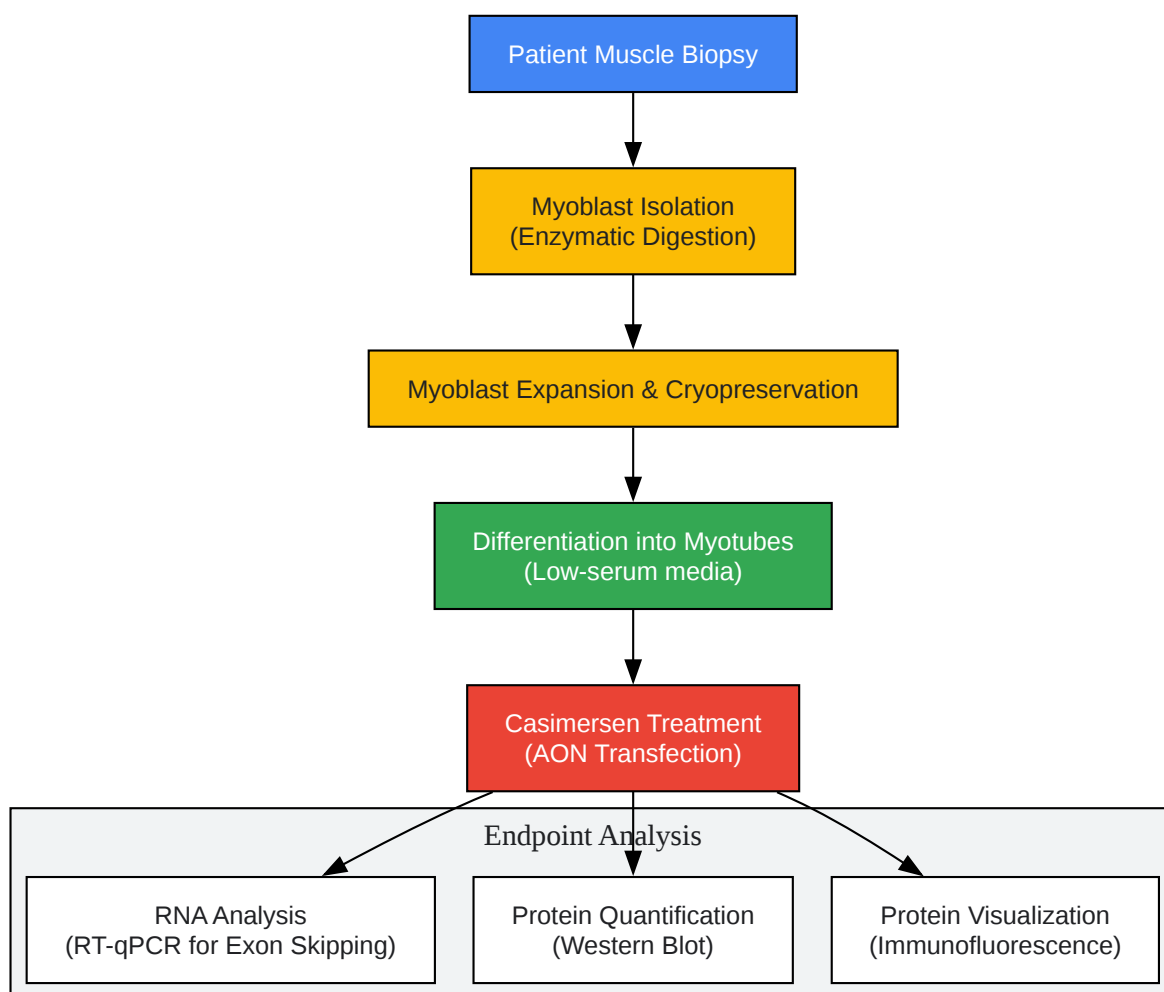


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Caption: Mechanism of action for **Casimersen** in Duchenne muscular dystrophy.

Experimental Workflow Overview

The overall process involves isolating primary myoblasts from a patient's muscle biopsy, expanding these cells, differentiating them into multinucleated myotubes, treating them with **Casimersen**, and finally, analyzing the molecular outcomes.



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Caption: Experimental workflow from patient biopsy to endpoint analysis.

Detailed Experimental Protocols

Protocol 1: Establishment of Patient-Derived Myoblast Cultures

This protocol describes the isolation and expansion of primary myoblasts from fresh or cryopreserved skeletal muscle biopsies.[\[13\]](#)[\[14\]](#)

Materials and Reagents:

- Skeletal muscle biopsy (~50-100 mg)
- Transport Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)
- Digestion Solution: DMEM with Collagenase Type IV (2 mg/mL) and Dispase (2.4 U/mL)
- Myoblast Growth Medium: F-10 Ham's medium with 20% FBS, 1% P/S, and 10 ng/mL basic Fibroblast Growth Factor (bFGF)
- Coating Solution: 0.1% Gelatin in PBS
- Standard cell culture flasks, dishes, pipettes, and consumables
- Centrifuge, incubator (37°C, 5% CO₂)

Procedure:

- Biopsy Handling: Place the fresh muscle biopsy immediately into cold Transport Medium. Mince the tissue into a fine slurry using sterile scalpels.
- Enzymatic Digestion: Transfer the minced tissue to the Digestion Solution and incubate at 37°C for 45-60 minutes with gentle agitation.
- Cell Isolation: Terminate digestion by adding an equal volume of Myoblast Growth Medium. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

- **Plating:** Centrifuge the filtered suspension at 300 x g for 5 minutes. Resuspend the cell pellet in Myoblast Growth Medium and plate onto gelatin-coated flasks.
- **Myoblast Enrichment (Pre-plating):** Incubate for 2-3 hours. Fibroblasts will adhere more rapidly than myoblasts. After incubation, carefully transfer the supernatant (rich in myoblasts) to a new gelatin-coated flask.
- **Expansion:** Culture the myoblasts at 37°C, 5% CO₂. Change the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.
- **Cryopreservation:** Freeze expanded myoblasts in Myoblast Growth Medium supplemented with 10% DMSO for long-term storage in liquid nitrogen.

Protocol 2: Myoblast Differentiation into Myotubes

This protocol details the induction of myoblast fusion to form multinucleated, contractile myotubes.[\[15\]](#)[\[16\]](#)

Materials and Reagents:

- Expanded patient-derived myoblasts
- Myoblast Growth Medium
- Differentiation Medium: DMEM with 2% Horse Serum and 1% P/S
- Gelatin-coated multi-well plates (e.g., 12-well or 24-well)

Procedure:

- **Seeding:** Plate the expanded myoblasts onto gelatin-coated multi-well plates using Myoblast Growth Medium.
- **Induction of Differentiation:** Grow cells until they reach >90% confluency.
- **Media Switch:** Aspirate the growth medium, wash once with PBS, and replace it with Differentiation Medium.

- Differentiation: Culture the cells for 4-7 days in Differentiation Medium. Do not change the medium during this period unless necessary. Observe the culture daily for the formation of elongated, multinucleated myotubes.

Protocol 3: Casimersen Treatment of Myotube Cultures

This protocol outlines the delivery of **Casimersen** into the differentiated myotubes.[\[16\]](#)[\[17\]](#)

Materials and Reagents:

- Differentiated myotube cultures (from Protocol 3.2)
- **Casimersen** (PMO)
- Transfection Reagent (e.g., Endo-Porter)
- Opti-MEM or other serum-free medium
- Nuclease-free water

Procedure:

- Prepare **Casimersen** Stock: Resuspend **Casimersen** in nuclease-free water to a stock concentration of 1 mM.
- Prepare Transfection Complex: For each well, dilute the desired amount of **Casimersen** (e.g., final concentration of 100-500 nM) and the transfection reagent in separate tubes of serum-free medium, according to the manufacturer's instructions. Combine the two solutions and incubate at room temperature to allow complex formation.
- Treatment: Add the transfection complex dropwise to the myotube cultures. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the treated cultures for 48-72 hours at 37°C, 5% CO₂ before proceeding to endpoint analysis.

Protocol 4: Assessment of Exon 45 Skipping via RT-qPCR

This method quantifies the percentage of dystrophin transcripts that have successfully skipped exon 45.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials and Reagents:

- RNA isolation kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit
- qPCR master mix (e.g., TaqMan or SYBR Green)
- Primers and probes designed to detect both skipped and unskipped dystrophin transcripts.
 - Forward Primer: Exon 44
 - Reverse Primer: Exon 46
 - Probe 1 (Unskipped): Spans Exon 45-46 junction
 - Probe 2 (Skipped): Spans Exon 44-46 junction

Procedure:

- RNA Isolation: Harvest RNA from treated and untreated myotube cultures using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the isolated RNA.
- qPCR: Perform qPCR using the designed primers and probes. Run separate reactions for the skipped and unskipped transcripts.
- Analysis: Calculate the percentage of exon skipping using the delta-delta Ct method or by generating a standard curve, comparing the relative abundance of the skipped transcript to the total (skipped + unskipped) transcript levels.[\[21\]](#)

Protocol 5: Quantification of Dystrophin Protein by Western Blot

This protocol measures the relative amount of dystrophin protein produced following treatment. [\[22\]](#)[\[23\]](#)[\[24\]](#)

Materials and Reagents:

- Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels (3-8% Tris-Acetate gradient gels are recommended for dystrophin)
- Transfer membranes (PVDF or nitrocellulose)
- Primary Antibody: Anti-dystrophin antibody (e.g., Abcam ab15277)
- Loading Control Antibody: Anti- α -actinin or Anti-vinculin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse myotube cultures in protein lysis buffer.
- Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Load equal amounts of protein (e.g., 25-30 μ g) onto an SDS-PAGE gel and run electrophoresis. Include a normal human muscle lysate as a positive control.
- Transfer: Transfer the separated proteins to a membrane.

- Immunoblotting: Block the membrane and incubate with the primary anti-dystrophin antibody overnight at 4°C.
- Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Perform densitometry analysis using software like ImageJ. Normalize the dystrophin band intensity to the loading control. Express the dystrophin level in treated samples as a percentage of the normal control.[\[25\]](#)

Protocol 6: Visualization of Dystrophin by Immunofluorescence

This protocol visualizes the dystrophin protein and confirms its correct localization at the sarcolemma.[\[26\]](#)[\[27\]](#)[\[28\]](#)

Materials and Reagents:

- Myotubes cultured on coverslips or in imaging-compatible plates
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.25% Triton X-100 in PBS
- Blocking Buffer: 5% Goat Serum in PBS
- Primary Antibody: Anti-dystrophin antibody
- Fluorophore-conjugated secondary antibody
- DAPI (for nuclear counterstaining)
- Fluorescence microscope

Procedure:

- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

- **Permeabilization:** Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
- **Blocking:** Wash with PBS and block with Blocking Buffer for 1 hour.
- **Primary Antibody:** Incubate with the anti-dystrophin primary antibody (diluted in blocking buffer) overnight at 4°C.
- **Secondary Antibody:** Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
- **Staining and Mounting:** Wash with PBS, counterstain with DAPI, and mount the coverslips onto slides.
- **Imaging:** Acquire images using a fluorescence microscope. Look for the characteristic honeycomb-like staining pattern at the myotube membrane, which indicates correct protein localization.[\[5\]](#)

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Exon 45 Skipping Efficiency (RT-qPCR)

Patient ID	Treatment Group	Concentration (nM)	% Exon Skipping (Mean ± SD)
DMD-001	Untreated Control	0	1.2 ± 0.4
DMD-001	Casimersen	100	25.6 ± 3.1
DMD-001	Casimersen	500	58.9 ± 5.5
DMD-002	Untreated Control	0	0.8 ± 0.3
DMD-002	Casimersen	100	21.4 ± 2.8

| DMD-002 | **Casimersen** | 500 | 52.1 ± 4.9 |

Table 2: Dystrophin Protein Quantification (Western Blot)

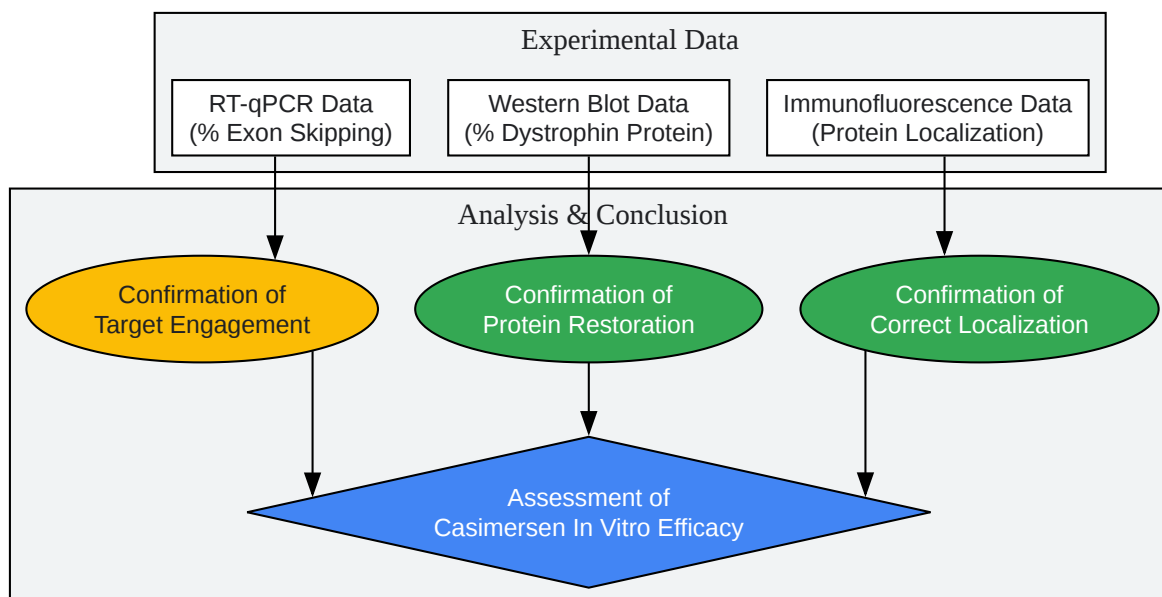
Patient ID	Treatment Group	Concentration (nM)	Dystrophin Level (% of Normal, Mean ± SD)
DMD-001	Untreated Control	0	< 0.25%
DMD-001	Casimersen	100	2.5 ± 0.8%
DMD-001	Casimersen	500	8.1 ± 1.5%
DMD-002	Untreated Control	0	< 0.25%
DMD-002	Casimersen	100	2.1 ± 0.6%

| DMD-002 | **Casimersen** | 500 | 7.5 ± 1.2% |

Table 3: Summary of Dystrophin Immunofluorescence

Patient ID	Treatment Group	Dystrophin Localization	Staining Pattern
DMD-001	Untreated Control	None	No detectable signal
DMD-001	Casimersen	Sarcolemmal	Patchy, outlining myotubes

| Normal | Control | Sarcolemmal | Continuous, strong signal |



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Caption: Logical flow for the analysis and interpretation of experimental data.

Conclusion

The establishment of patient-derived myotube cultures provides a powerful and physiologically relevant in vitro system for the preclinical evaluation of **Casimersen**. The protocols detailed in this application note offer a systematic approach to assess the drug's mechanism of action, from target engagement at the RNA level to the restoration and correct localization of dystrophin protein. This model can be used to screen patient-specific responses, investigate dose-response relationships, and serve as a valuable tool for the development of next-generation exon-skipping therapies for Duchenne muscular dystrophy.

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